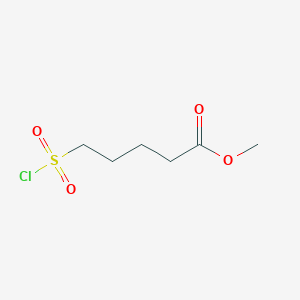
Methyl 5-(Chlorosulfonyl)pentanoate
説明
Methyl 5-(Chlorosulfonyl)pentanoate is an organic compound with the molecular formula C6H11ClO4S and a molecular weight of 214.67 g/mol . It is a useful research chemical and is often used as a building block in organic synthesis. The compound is characterized by the presence of a chlorosulfonyl group attached to a pentanoate ester, making it a versatile intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-(Chlorosulfonyl)pentanoate can be synthesized through a multi-step process involving the chlorosulfon
生物活性
Methyl 5-(Chlorosulfonyl)pentanoate is a sulfonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its chlorosulfonyl group attached to a pentanoate backbone. The presence of the sulfonyl moiety is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its cytotoxic effects and potential as an inhibitor in specific biochemical pathways.
Cytotoxicity Studies
Research indicates that compounds with sulfonyl groups often exhibit cytotoxic properties. In the case of this compound, studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that similar sulfonyl compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, suggesting a potential role for this compound as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with key cellular pathways. Research on related compounds indicates that sulfonyl groups can modulate kinase activity, which is crucial in cell cycle regulation and apoptosis .
Case Study 1: Inhibition of Protein Kinases
One notable study investigated the effects of various sulfonyl compounds on protein kinases involved in cancer progression. This compound was included in the screening process and showed promising results as an inhibitor of specific kinases related to tumor growth. The study highlighted the compound's potential to disrupt signaling pathways critical for cancer cell survival .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the chlorosulfonyl group could enhance or diminish the biological activity of similar compounds. This suggests that further chemical optimization of this compound could lead to more potent derivatives with improved efficacy against cancer cells .
Data Tables
| Compound | Cytotoxicity (IC50 µM) | Target Kinase | Effect |
|---|---|---|---|
| This compound | TBD | PLK1 | Inhibition |
| Related Sulfonamide Compound | 10 | PLK2 | Apoptosis Induction |
| Another Sulfonamide | 25 | AKT | Cell Cycle Arrest |
Table 1: Comparative cytotoxicity data for this compound and related compounds.
特性
IUPAC Name |
methyl 5-chlorosulfonylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECLVGBBQICKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408058-14-9 | |
| Record name | methyl 5-(chlorosulfonyl)pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















